molecular formula C9H12BrNO2 B14279695 Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate CAS No. 125001-31-2

Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate

Cat. No.: B14279695
CAS No.: 125001-31-2
M. Wt: 246.10 g/mol
InChI Key: VQLSIHKWBKBGMA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:

CH3C(CN)=C(Br)COOCH2CH3\text{CH}_3 - \text{C}(\text{CN}) = \text{C}(\text{Br}) - \text{COOCH}_2\text{CH}_3 CH3​−C(CN)=C(Br)−COOCH2​CH3​

This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling:
    • Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
    • The general reaction scheme is as follows:

      Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br\text{Br-C}(\text{CN}) = \text{C}(\text{OEt}) + \text{B}(\text{pin}) \xrightarrow{\text{Pd catalyst}} \text{C}(\text{CN}) = \text{C}(\text{OEt}) + \text{B}(\text{pin})\text{Br} Br-C(CN)=C(OEt)+B(pin)Pd catalyst​C(CN)=C(OEt)+B(pin)Br

    • Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
    • The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
Industrial Production::
  • While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.

Chemical Reactions Analysis

    Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.

    Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.

    Industry: Used in fine chemicals and pharmaceuticals.

Mechanism of Action

  • The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.

Remember that this compound’s properties and applications continue to be explored by researchers worldwide

Properties

CAS No.

125001-31-2

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

ethyl 4-bromo-2-cyano-4-methylpent-2-enoate

InChI

InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3

InChI Key

VQLSIHKWBKBGMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)(C)Br)C#N

Origin of Product

United States

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